2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine
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Overview
Description
The compound “2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine” belongs to the class of triazolopyridine . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . This class of compounds has been evaluated for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including triazolopyrimidines, has been a subject of extensive research . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories .Molecular Structure Analysis
The molecular structure of “this compound” can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds can be determined by these methods .Chemical Reactions Analysis
The chemical reactions of “this compound” can be analyzed based on its structural features. For instance, the triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed based on its structural features. For instance, 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1, or Lysine-specific histone demethylase 1, is a crucial enzyme involved in gene expression and has been implicated in various diseases, including cancer .
Mode of Action
Docking studies of similar compounds indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for the improved activity of these compounds . This suggests that the compound might interact with its target through hydrogen bonding, leading to changes in the target’s function .
Biochemical Pathways
Given its potential role as an lsd1 inhibitor , it might affect pathways related to gene expression. LSD1 is known to demethylate histones, which can alter the structure of chromatin and subsequently influence gene expression .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that they might have cytotoxic effects
Safety and Hazards
The safety and hazards of “2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine” can be inferred from related compounds. For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown antiproliferative activity against cancer cell lines, indicating potential cytotoxicity .
Future Directions
The future directions for the study of “2-[({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine” could include further exploration of its antiproliferative activity against various cancer cell lines . Additionally, the development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .
Properties
IUPAC Name |
3-methyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c1-17-10-9(15-16-17)11(14-7-13-10)18-6-8-4-2-3-5-12-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFSIWMKFUGCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=CC=N3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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